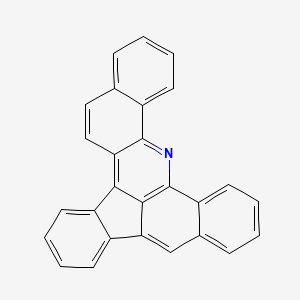
Dibenz(c,h)indeno(1,2,3-kl)acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzo[c,h]indeno[1,2,3-kl]acridine is a polycyclic aromatic hydrocarbon with the molecular formula C27H15N. It is characterized by its complex structure, which includes multiple aromatic rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[c,h]indeno[1,2,3-kl]acridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the desired polycyclic structure. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the complex aromatic rings .
Industrial Production Methods
Industrial production of dibenzo[c,h]indeno[1,2,3-kl]acridine may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
Dibenzo[c,h]indeno[1,2,3-kl]acridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Catalysts like palladium on carbon, and reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce partially hydrogenated compounds .
科学的研究の応用
Dibenzo[c,h]indeno[1,2,3-kl]acridine has several applications in scientific research:
Chemistry: Used as a model compound for studying polycyclic aromatic hydrocarbons and their reactions.
Biology: Investigated for its interactions with biological molecules, including DNA and proteins.
Medicine: Explored for potential therapeutic applications, such as anticancer agents due to its ability to intercalate into DNA.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells
作用機序
The mechanism of action of dibenzo[c,h]indeno[1,2,3-kl]acridine involves its ability to intercalate into DNA, disrupting the normal function of the genetic material. This can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound may also interact with various enzymes and proteins, affecting their activity and leading to a range of biological effects .
類似化合物との比較
Similar Compounds
Dibenz[a,h]anthracene: Another polycyclic aromatic hydrocarbon with a similar structure but different ring arrangement.
Benzo[a]pyrene: Known for its carcinogenic properties and similar polycyclic structure.
Acridine: A simpler aromatic compound that shares some structural features with dibenzo[c,h]indeno[1,2,3-kl]acridine
Uniqueness
Dibenzo[c,h]indeno[1,2,3-kl]acridine is unique due to its specific arrangement of aromatic rings, which imparts distinct chemical and biological properties.
特性
CAS番号 |
36762-09-1 |
|---|---|
分子式 |
C27H15N |
分子量 |
353.4 g/mol |
IUPAC名 |
17-azaheptacyclo[14.11.1.02,7.08,28.010,15.018,27.019,24]octacosa-1(27),2,4,6,8,10,12,14,16(28),17,19,21,23,25-tetradecaene |
InChI |
InChI=1S/C27H15N/c1-3-9-18-16(7-1)13-14-22-24-21-12-6-5-11-20(21)23-15-17-8-2-4-10-19(17)27(25(23)24)28-26(18)22/h1-15H |
InChIキー |
QSXOFQDWVNTYLO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C4C5=CC=CC=C5C6=CC7=CC=CC=C7C(=C64)N=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


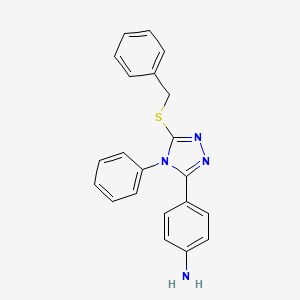

![[(1R,3S)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol](/img/structure/B12903351.png)
![4-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903353.png)
![Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12903358.png)
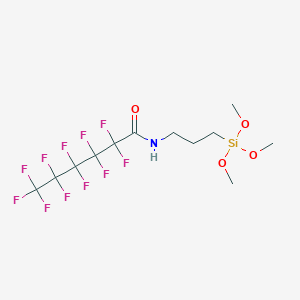
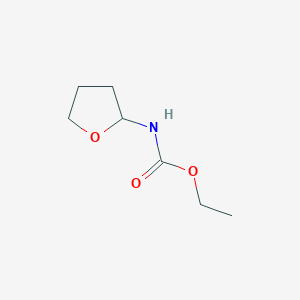

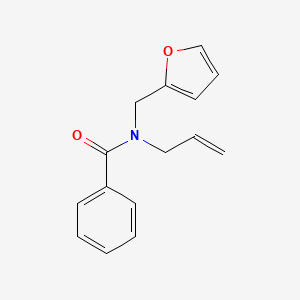
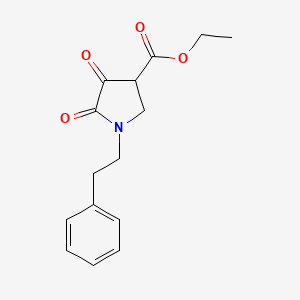

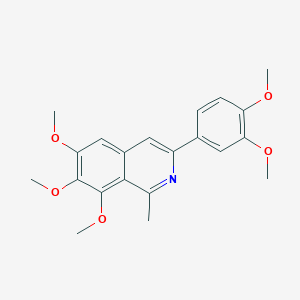

![N-[2-(3-Cyano-8-methyl-quinolin-2-ylamino)-ethyl]-3,4-dimethoxy-benzamide](/img/structure/B12903409.png)
